Product packaging for 3-Bromo-6-chloroquinolin-2-amine(Cat. No.:)

3-Bromo-6-chloroquinolin-2-amine

Cat. No.: B11756400
M. Wt: 257.51 g/mol
InChI Key: RUMGOFBQLXQRGE-UHFFFAOYSA-N
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Description

Functionals

Functionals in DFT are approximations of the exchange-correlation energy, a key component of the total electronic energy. The choice of functional can significantly impact the calculated properties. For organic molecules and particularly for quinoline (B57606) derivatives, a range of functionals has been successfully applied.

Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for structural, electronic, and optical properties of quinoline derivatives. rsc.orgresearchgate.netrsc.orgnih.gov Studies on similar heterocyclic systems have demonstrated that B3LYP provides a good balance between computational cost and accuracy for geometry optimization and electronic property calculations. chemrevlett.com

Other modern functionals, including those with dispersion corrections (e.g., B3LYP-D3), are also considered to better account for non-covalent interactions, although this is more critical for studying intermolecular interactions than the intrinsic properties of a single molecule. The selection should be guided by the specific property being investigated and benchmarked against experimental data when available. For instance, time-dependent DFT (TD-DFT) is often used to predict absorption spectra. rsc.orgresearchgate.netrsc.org

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility and accuracy of the electronic wavefunction description.

Pople-style basis sets are frequently used for calculations on medium-sized organic molecules. The 6-31G(d,p) basis set is a common starting point, offering a double-zeta description of the valence electrons and including polarization functions on both heavy (d) and hydrogen (p) atoms. rsc.orgrowansci.com These polarization functions are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems, like quinoline. youtube.com For higher accuracy, one might employ a triple-zeta basis set like 6-311G(d,p). chemrevlett.com

Correlation-consistent basis sets , developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ), are another popular choice, designed to systematically converge towards the complete basis set limit. researchgate.net The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions, excited states, and weak interactions. youtube.com

For molecules containing heavy atoms like bromine, it is essential to use basis sets that can adequately describe the electron-rich nature of halogens. Basis sets like 6-31+G(d,p) or the Dunning augmented sets include diffuse functions (+) that allow for a more accurate representation of the electron density far from the nucleus. nih.govyoutube.com

The choice of basis set represents a compromise between computational accuracy and cost. mit.edu For a molecule like 3-Bromo-6-chloroquinolin-2-amine, a basis set such as B3LYP/6-31G(d,p) or B3LYP/6-31+G(d,p) would be a reasonable and well-justified choice for initial geometry optimizations and electronic structure calculations. rsc.orgnih.gov

Table 1: Commonly Used Functionals and Basis Sets for Quinoline Derivatives

Method Type Name Description Common Applications
Functional B3LYP Hybrid functional Geometry optimization, electronic properties rsc.orgrsc.org
Functional B3LYP-D3 B3LYP with dispersion correction Systems with non-covalent interactions
Basis Set 6-31G(d,p) Pople double-zeta with polarization Standard for geometry optimization rsc.org
Basis Set 6-31+G(d,p) Pople double-zeta with polarization and diffuse functions Anions, systems with diffuse electrons nih.gov
Basis Set cc-pVTZ Dunning triple-zeta High-accuracy energy calculations researchgate.net
Basis Set aug-cc-pVTZ Dunning augmented triple-zeta High-accuracy for anions, excited states youtube.com

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Specific Molecular Electrostatic Potential (MEP) and Fukui function analyses for this compound are not available in the literature.

Theoretically, an MEP map would illustrate the electron density distribution, highlighting electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. One would anticipate the nitrogen atom of the amine group and the quinoline ring nitrogen to be regions of negative potential, susceptible to electrophilic attack. The hydrogen atoms of the amine group and the carbon atoms bonded to the electronegative halogen and nitrogen atoms would likely exhibit positive potential, indicating sites for nucleophilic attack.

Fukui functions would further refine this reactivity prediction by quantifying the change in electron density at each atomic site upon the addition or removal of an electron. This analysis would pinpoint the most probable sites for electrophilic, nucleophilic, and radical attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Effects

A Natural Bond Orbital (NBO) analysis of this compound has not been published. This computational technique would provide detailed insights into the electronic structure, including the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions. Such an analysis would be crucial for understanding the intramolecular interactions that contribute to the molecule's stability and reactivity, such as the delocalization of the lone pair of the amino nitrogen into the quinoline ring system.

Computational Prediction and Validation of Spectroscopic Parameters

There are no published studies presenting computationally predicted spectroscopic parameters (such as IR, Raman, NMR, and UV-Vis spectra) for this compound, nor their validation against experimental data. Theoretical calculations, typically using Density Functional Theory (DFT), are a powerful tool for assigning and interpreting experimental spectra. The absence of such data precludes a detailed discussion of its spectroscopic signatures.

Solid-State Characterization through X-ray Diffraction

No publicly accessible X-ray diffraction data for this compound exists. This indicates that the crystal structure of this compound has not been determined or, if determined, has not been deposited in crystallographic databases.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction study is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. Without such a study for this compound, information on its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles in the solid state remains unknown.

Analysis of Intermolecular Interactions (Hirshfeld Surfaces, 2D Fingerprint Plots)

Given the lack of crystal structure data, an analysis of intermolecular interactions using Hirshfeld surfaces and 2D fingerprint plots is not possible. This type of analysis is contingent on having the crystallographic information file (CIF) obtained from X-ray diffraction. If such data were available, it would reveal the nature and extent of non-covalent interactions, such as hydrogen bonding (likely involving the amine group), halogen bonding (involving the bromine and chlorine atoms), and π-π stacking interactions between the quinoline rings, which govern the packing of molecules in the crystal lattice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClN2 B11756400 3-Bromo-6-chloroquinolin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMGOFBQLXQRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chichibabin Reaction and Its Modern Chemical Adaptations

Detailed Research Findings on Analogous Aminations

While specific data for the amination of 3-Bromo-2,6-dichloroquinoline is not available, the conditions used for the Buchwald-Hartwig amination of similar 2-chloroquinoline (B121035) derivatives provide a strong basis for a proposed reaction setup. The following table summarizes representative research findings for the amination of halo-substituted quinolines.

PrecursorAmine SourceCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
6-Bromo-2-chloroquinoline (B23617)Lithium bis(trimethylsilyl)amidePd₂(dba)₃ / XPhos-Toluene10075 nih.gov
2,6-DichloroquinolineAdamantyl-1-aminePd(dba)₂ / BINAPt-BuONaToluene100Low Selectivity researchgate.net
2-Chloroquinolinetert-ButylaminePd(OAc)₂ / P(t-Bu)₃NaOtBuDioxane10095 (of the N-t-butyl product) organic-chemistry.org

Chemical Reactivity and Transformational Chemistry of 3 Bromo 6 Chloroquinolin 2 Amine

Reactivity at the Amino Functionality

The 2-amino group in the quinoline (B57606) ring is a key site for various chemical modifications, including derivatization through acylation and alkylation, as well as condensation reactions to form imines.

The nucleophilic nature of the primary amino group at the C2 position of 3-bromo-6-chloroquinolin-2-amine allows for its derivatization through acylation and alkylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or for subsequent synthetic steps.

Acylation of the 2-amino group can be readily achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with acetic anhydride (B1165640) can introduce an acetyl group, a common modification in medicinal chemistry. Similarly, alkylation of the 2-amino group can be performed using alkyl halides. However, the N-alkylation of similar 2-aminothiophenes has been reported to be challenging under mild conditions, often requiring more forcing conditions to proceed efficiently. rsc.orgnih.gov A potential strategy to facilitate the alkylation of this compound involves the use of a base such as cesium carbonate in a polar aprotic solvent like DMF, which has been successful for the N-alkylation of related 2-amino-3-acylthiophenes. rsc.orgnih.gov Another approach could be the use of alcohols as alkylating agents in the presence of a suitable catalyst, a method that has been developed for the N-alkylation of unprotected amino acids. nih.gov

Table 1: Representative Acylation and Alkylation Reactions of Aminoquinolines

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride, pyridine (B92270) or other baseN-acylated 2-aminoquinoline (B145021)
AlkylationAlkyl halide, base (e.g., Cs₂CO₃), DMFN-alkylated 2-aminoquinoline

Condensation and Imine Formation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. youtube.com The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. youtube.com

The synthesis of imine polymers from 4-amino-2-methylquinoline and various aldehydes has been reported, indicating that the amino group on the quinoline scaffold is amenable to this type of transformation. tandfonline.com Microwave-assisted synthesis has also been employed for the efficient condensation of 2-aminobenzophenones with heteroaromatic ketones to yield quinoline derivatives, suggesting a potential route for similar reactions with this compound. researchgate.net

Table 2: General Conditions for Imine Formation from 2-Aminoquinolines

Carbonyl CompoundCatalystSolventConditionsProduct
AldehydeAcid catalyst (e.g., acetic acid)EthanolRefluxSchiff Base (Imine)
KetoneAcid catalystTolueneReflux with Dean-Stark trapSchiff Base (Imine)

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The presence of two different halogen atoms on the quinoline ring of this compound opens up possibilities for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The differential reactivity of the C-Br and C-Cl bonds is a key aspect that can be exploited for regioselective synthesis.

In dihalogenated aromatic systems, the reactivity of the halogens in cross-coupling reactions generally follows the order I > Br > Cl. This trend is attributed to the differences in the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and the C-Cl bond being the strongest. acs.org Consequently, in a molecule like this compound, the bromine atom at the C3 position is expected to be more reactive than the chlorine atom at the C6 position in palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for selective functionalization at the C3 position while leaving the C6-chloro substituent intact for subsequent transformations. For instance, in a study on 6-bromo-2-chloroquinoline (B23617), selective Buchwald-Hartwig amination was achieved at the C6-bromo position in the presence of the C2-chloro group by carefully optimizing the reaction conditions. researchgate.netnih.gov This principle of selective reactivity is applicable to this compound, where the C3-bromo position would be the preferred site for initial cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for haloquinolines, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org For SNAr to occur, the presence of a good leaving group (the halide) and activation of the aromatic ring are necessary. libretexts.org

In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen and the halogen substituents themselves can facilitate nucleophilic attack. The relative reactivity of the two halogens in SNAr reactions depends on a combination of factors, including the stability of the intermediate Meisenheimer complex and the nature of the leaving group. Generally, the more electronegative halogen (chlorine) can better stabilize the intermediate carbanion through an inductive effect, but the weaker carbon-halogen bond of bromine makes it a better leaving group. The specific outcome would depend on the reaction conditions and the nucleophile used.

Table 3: Factors Influencing SNAr Reactivity in Dihaloquinolines

FactorInfluence on Reactivity
Electron-withdrawing groupsActivate the ring towards nucleophilic attack masterorganicchemistry.comlibretexts.org
Position of substituentsOrtho and para positions to the leaving group enhance stabilization of the intermediate libretexts.orglibretexts.org
Nature of the leaving groupWeaker C-X bond facilitates departure (I > Br > Cl)
Nucleophile strengthStronger nucleophiles generally lead to faster reactions

Cross-Coupling Reactions (Suzuki-Miyaura, Negishi, Ullmann, Buchwald-Hartwig Amination)

The halogen substituents on this compound serve as excellent handles for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgacs.orgwikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgchemspider.comnih.govresearchgate.netresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron reagent with an aryl halide. wikipedia.orgnih.govwikipedia.orglibretexts.orgnih.govresearchgate.netharvard.edu Given the higher reactivity of the C-Br bond, selective Suzuki-Miyaura coupling at the C3 position of this compound with an arylboronic acid can be anticipated. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgharvard.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. organic-chemistry.orgyoutube.comwikipedia.orgyoutube.comnih.gov This reaction is known for its high functional group tolerance. wikipedia.org Similar to the Suzuki-Miyaura reaction, selective coupling at the C3-bromo position of this compound would be the expected outcome.

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed coupling, is particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com Traditional Ullmann conditions often require high temperatures, but modern methods with specialized ligands can proceed under milder conditions. wikipedia.org This reaction could be employed to introduce, for example, a phenoxy or an amino group at the C3 or C6 position of the quinoline core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.govresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgchemspider.comresearchgate.net As demonstrated with 6-bromo-2-chloroquinoline, selective amination at the more reactive C-Br bond is feasible. researchgate.netnih.gov This selectivity would allow for the introduction of a new amino substituent at the C3 position of this compound.

Table 4: Overview of Cross-Coupling Reactions on Dihaloquinolines

Reaction NameCatalystCoupling PartnerTypical Product
Suzuki-MiyauraPalladium complexOrganoboron reagentC-C coupled product wikipedia.orgwikipedia.org
NegishiPalladium or Nickel complexOrganozinc reagentC-C coupled product organic-chemistry.orgwikipedia.org
UllmannCopper complexAlcohol, Amine, ThiolC-O, C-N, or C-S coupled product wikipedia.orgorganic-chemistry.org
Buchwald-HartwigPalladium complexAmineC-N coupled product researchgate.netwikipedia.org

Directed ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. benthamdirect.com The resulting aryllithium intermediate can then be quenched with various electrophiles, allowing for precise regioselective functionalization. benthamdirect.com

In the case of this compound, the primary amine (-NH₂) at the C2 position serves as the principal directing metalation group. benthamdirect.com The nitrogen's lone pair coordinates to the lithium atom of the organolithium base, increasing the kinetic acidity of the protons at the neighboring positions. benthamdirect.comnih.gov However, the substitution pattern of this specific molecule presents several competing factors that influence the site of metalation:

The C3 Position: This position is already occupied by a bromine atom, precluding direct deprotonation.

The N-H Proton: The proton on the amine itself is acidic and can be removed by the organolithium reagent to form a lithium amide. This can sometimes diminish the ortho-directing effect or participate in subsequent reactions.

The C4 Position: The C4-proton is peri to the quinoline nitrogen, which also has a directing effect. The combined influence of the C2-amino group and the ring nitrogen could potentially activate this site.

Halogen Dance: In some halo-aryl systems, metalation can lead to a "halogen dance" rearrangement, where the initial organometallic species isomerizes to a more stable form.

While no specific studies on the directed ortho-metalation of this compound are available, the reactivity can be inferred from general principles established for anilines, aminoquinolines, and related heterocycles. thieme-connect.comacs.org The amino group is a potent DMG, often capable of directing metalation even in the presence of other functional groups. thieme-connect.com The primary challenge is the pre-existing substitution at C3. Lithiation would likely occur at the most kinetically accessible and acidic site, which could be the nitrogen atom itself or potentially the C4 position, depending on the reaction conditions and the specific organolithium reagent used.

Table 1: Potential Reactivity in Directed ortho-Metalation (DoM) This table is based on the established principles of DoM applied to analogous structures.

Potential Site Directing Group(s) Influencing Factors Probable Outcome with R-Li/Electrophile (E+)
N-H -NH₂ Acidity of the N-H proton. Formation of a lithium amide (-NHLi), which could then be reacted with an electrophile.
C4-H -NH₂ / Ring Nitrogen ortho to the primary DMG (-NH₂). Steric hindrance from the C3-Br group. Possible deprotonation if the directing effect is strong, leading to a 4-substituted product.

Quinoline Ring Transformations and Rearrangements

The quinoline scaffold, particularly when substituted with halogens and amines, can undergo a variety of transformations that alter the ring system itself.

Anomalous Reactivity Patterns (e.g., Ring Opening, Contraction, Cine-Substitutions)

Halogenated aromatic compounds can exhibit reactivity patterns that deviate from standard nucleophilic aromatic substitution (SNAr). One of the most significant anomalous patterns applicable to this compound is cine-substitution. youtube.com

Cine-Substitution: This type of reaction involves the nucleophile attacking a position adjacent to the carbon that bears the leaving group. youtube.com For a haloarene, treatment with a very strong base (like sodium amide, NaNH₂) can lead to an elimination-addition mechanism via a highly reactive "aryne" intermediate. masterorganicchemistry.com In the context of our molecule, the elimination of HBr or HCl could form a strained "quinolyne" intermediate. The subsequent addition of a nucleophile (e.g., NH₂⁻ from the amide base) can occur at either carbon of the strained triple bond, leading to a mixture of products, including one where the new substituent is on the carbon adjacent to the original halogen position. youtube.commasterorganicchemistry.com

Ring Opening and Rearrangement: Complex rearrangements involving ring-opening and re-closure have been observed in related heterocyclic systems. For instance, 1-phenyl-substituted pyrazolium (B1228807) salts have been shown to rearrange into 4-aminoquinolines upon treatment with a strong base. nih.gov This transformation proceeds through a sequence of deprotonation, ring-opening of the pyrazolium core, and subsequent ring-closure to form the quinoline system. nih.gov Such a pathway highlights the potential for the quinoline ring system, under specific conditions, to undergo profound structural reorganization.

Mechanisms of Rearrangement Reactions

The mechanisms governing these transformations are distinct from simple substitution pathways.

Benzyne (Quinolyne) Mechanism: The mechanism for cine-substitution is well-established. masterorganicchemistry.com

Deprotonation: A strong base abstracts a proton from a position ortho to one of the halogen atoms (e.g., the C4-proton ortho to the C3-Br).

Elimination: The resulting anion rapidly eliminates the halide ion (e.g., Br⁻) to form a neutral but highly strained aryne intermediate containing a formal triple bond within the aromatic ring (a quinolyne).

Nucleophilic Addition: A nucleophile (e.g., NH₃ or NH₂⁻) attacks one of the two carbons of the aryne triple bond. This can occur at the carbon that originally bore the leaving group (ipso-substitution) or at the adjacent carbon (cine-substitution).

Protonation: The resulting aryl anion is protonated by a suitable proton source in the medium (e.g., the solvent or conjugate acid of the base) to yield the final substituted product.

Hofmann/Curtius-type Rearrangements: While typically associated with the conversion of amides or acyl azides to amines, the core mechanistic feature of these reactions is a 1,2-shift to an electron-deficient nitrogen atom. youtube.commasterorganicchemistry.com It is conceivable that under oxidative conditions, the C2-amino group could be transformed into a species with a suitable leaving group on the nitrogen. Subsequent rearrangement, involving migration of the C3-carbon of the quinoline ring to the nitrogen, could lead to ring contraction or other rearranged products, forming an isocyanate intermediate that would be trapped by a nucleophile. masterorganicchemistry.com

Redox Chemistry of Halogenated Aminoquinolines

The redox chemistry of the this compound scaffold is primarily characterized by the oxidation of the quinoline ring. The presence and position of halogen substituents significantly influence the outcome of these reactions.

Studies on related halogenated quinolines have demonstrated that strong oxidizing conditions can lead to the cleavage of the carbocyclic (benzene) portion of the molecule. thieme-connect.comthieme-connect.com The oxidation of 2- and 3-halogenated quinolines using reagents such as ozone followed by hydrogen peroxide, or catalytically generated ruthenium tetroxide, results in the formation of the corresponding halogenated pyridine-2,3-dicarboxylic acids. thieme-connect.comthieme-connect.com This transformation represents a complete oxidative degradation of the benzene (B151609) ring while leaving the pyridine ring intact, albeit with its substituents converted to carboxylic acids.

Furthermore, enzymatic oxidations reveal a more subtle influence of the halogen substituents. rsc.org Biocatalytic systems, such as those using enzymes from Pseudomonas putida, can hydroxylate the quinoline ring. The position of this hydroxylation is highly dependent on the substitution pattern. For example, while unsubstituted quinoline is often oxidized at the C2-position, the presence of a halogen at C2 directs the oxidation to the benzene portion of the ring. rsc.org Specifically, 2-chloroquinoline (B121035) is oxidized to form a 7,8-dihydrodiol, whereas 2-bromoquinoline (B184079) yields a 5,6-dihydrodiol, showcasing the profound electronic control exerted by the different halogens on the regioselectivity of the enzymatic redox reaction. rsc.org

Table 2: Summary of Redox Reactions on Halogenated Quinolines

Reactant(s) Reagents/Conditions Product Type Finding Citation

Conformational Landscape Exploration

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Following an extensive search of publicly available scientific literature and chemical databases, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-6-chloroquinolin-2-amine, including ¹H NMR and ¹³C NMR chemical shifts and coupling constants, could not be located. Similarly, published computational studies specifically predicting the NMR spectra of this compound are not available at this time.

While commercial suppliers may possess this data for their products, it is not publicly disclosed in scientific literature or accessible databases. bldpharm.com The structural elucidation of novel or commercially available compounds like this compound relies heavily on techniques such as NMR spectroscopy.

In a typical analysis, ¹H NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms. For the aromatic protons on the quinoline (B57606) ring system, their chemical shifts, splitting patterns, and coupling constants would be crucial in confirming their positions relative to the bromine, chlorine, and amine substituents. The protons of the amine group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the chemical shifts of all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative halogen and nitrogen atoms (C2, C3, and C6) would be expected to show characteristic downfield shifts. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in definitively assigning each proton to its corresponding carbon and mapping out the connectivity across the entire molecular framework.

Computational chemistry methods, often employing Density Functional Theory (DFT), are frequently used to calculate theoretical NMR chemical shifts. These calculated values, when compared with experimental data, can provide a high degree of confidence in the structural assignment. However, without the foundational experimental data, a meaningful computational analysis and the creation of detailed data tables as requested is not possible.

Further research or direct experimental analysis would be required to generate the specific NMR data for this compound.

Data Tables

No public data available for ¹H NMR of this compound.

No public data available for ¹³C NMR of this compound.

Applications and Research Utility of 3 Bromo 6 Chloroquinolin 2 Amine in Chemical Disciplines

Significance in Organic Synthesis as a Building Block

As a chemical building block, 3-Bromo-6-chloroquinolin-2-amine offers chemists a scaffold endowed with multiple reaction sites, allowing for controlled and sequential modifications. The quinoline (B57606) structure itself is a privileged heterocyclic motif in chemistry. rsc.org The presence of the bromine atom at the 3-position, the chlorine atom at the 6-position, and the amino group at the 2-position provides a triad (B1167595) of functionalities that can be selectively addressed to construct a wide array of more complex molecules.

The this compound scaffold is adeptly suited for the synthesis of a variety of heterocyclic frameworks. The bromine atom is a particularly useful handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, a powerful method for creating biaryl compounds, can be employed to introduce new aryl or heteroaryl substituents at the 3-position. libretexts.orgresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the selective formation of new carbon-nitrogen bonds, further expanding the diversity of accessible structures. nih.govnih.gov The amino group at the 2-position and the chlorine at the 6-position also offer sites for further functionalization, enabling the construction of poly-substituted and fused heterocyclic systems. This versatility makes the compound a key intermediate in synthetic routes targeting complex molecular architectures. atlantis-press.comgoogle.com

Table 1: Potential Reactions for Heterocyclic Synthesis

Reaction Type Reactive Site Potential Reagents Resulting Structure
Suzuki-Miyaura Coupling C3-Br Arylboronic acids 3-Aryl-6-chloroquinolin-2-amine
Buchwald-Hartwig Amination C3-Br or C6-Cl Amines 3,6-Diaminoquinoline derivatives
Sonogashira Coupling C3-Br Terminal alkynes 3-Alkynyl-6-chloroquinolin-2-amine
Nucleophilic Aromatic Substitution C6-Cl Nucleophiles (e.g., thiols, alkoxides) 6-Substituted-3-bromoquinolin-2-amine

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, which can then be screened for desired properties. ijpsonline.comnih.govwikipedia.org The multi-functional nature of this compound makes it an ideal building block for such endeavors. By systematically reacting the different positions of the quinoline core with a variety of reagents in a combinatorial fashion, a vast chemical space can be explored. For example, a library of compounds can be generated by reacting the 3-bromo position with a set of different boronic acids via Suzuki coupling, followed by reaction of the 2-amino group with a set of various acyl chlorides. This approach allows for the rapid development of libraries of related but distinct molecules, which is a cornerstone of modern drug discovery and materials science research. researchgate.net

Role in Catalyst Design and Ligand Development Research

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Quinoline derivatives are known to coordinate with metal ions and have been incorporated into ligands for various catalytic applications. mdpi.com The nitrogen atom within the quinoline ring system and the exocyclic amino group of this compound can act as coordination sites for metal centers. By modifying the scaffold, for example through substitution at the bromine or chlorine positions, ligands with tailored steric and electronic properties can be designed. These tailored ligands can then be used to create metal complexes with enhanced catalytic activity, selectivity, or stability for a wide range of chemical transformations. Research on related 2-aminoquinoline (B145021) structures has shown their effectiveness as ligands in targeting specific protein domains, highlighting the potential of this scaffold in the design of highly specific molecular probes and catalysts. nih.gov

Fundamental Research in Structure-Reactivity Relationships

Understanding how the structure of a molecule influences its chemical reactivity is a fundamental aspect of chemistry. This compound serves as an excellent model system for such studies. The distinct electronic properties of the electron-withdrawing bromine and chlorine atoms and the electron-donating amino group, situated at specific positions on the aromatic quinoline framework, create a unique electronic environment. Researchers can systematically study how this arrangement affects the reactivity of each functional group. For example, studies on related halo-aminopyridines and quinolines investigate the challenges and selectivity in palladium-catalyzed cross-coupling reactions, where the presence and position of different substituents can prevent or retard oxidative addition or hinder transmetalation. nih.govbeilstein-journals.org By comparing the reaction outcomes and rates with those of other substituted quinolines, chemists can derive valuable insights into the electronic and steric effects that govern chemical reactions.

Contribution to Advanced Materials Research (e.g., Polymer Chemistry, Optoelectronics)

The quinoline moiety is a component of various functional materials due to its aromaticity, rigidity, and photophysical properties. ontosight.ainumberanalytics.com Polymers containing quinoline units have been investigated for their potential in optical and electronic applications, such as organic light-emitting diodes (OLEDs). ontosight.ailookchem.comresearchgate.net The presence of the quinoline ring in a polymer backbone can impart desirable properties like fluorescence and thermal stability. ontosight.ainih.gov this compound can serve as a monomer or a precursor to a monomer for the synthesis of such advanced materials. The bromine and amino functionalities provide handles for polymerization reactions, allowing for the incorporation of the quinoline unit into polymer chains. The resulting materials could have applications in fields like optoelectronics, where the development of novel light-emitting or charge-transporting materials is of great interest.

Strategic Role in Pre-clinical Drug Discovery Research (as a Synthetic Scaffold)

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in the areas of anticancer and antimalarial treatments. rsc.orgwikipedia.org this compound is a valuable starting point for the synthesis of new drug candidates. Its structure is a key component for creating libraries of compounds to be tested against various biological targets. For instance, the 4-anilinoquinoline scaffold, which can be synthesized from precursors like this compound, is a known kinase inhibitor motif. researchgate.netmdpi.com Kinases are a major class of drug targets in oncology, and the ability to readily synthesize a variety of substituted quinolines allows researchers to fine-tune the interaction of these molecules with the kinase binding site to achieve high potency and selectivity. nih.govmdpi.com The synthetic accessibility and the ease of diversification make this compound a strategic asset in the pipeline of preclinical drug discovery. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Aryl-6-chloroquinolin-2-amine
3,6-Diaminoquinoline derivatives
3-Alkynyl-6-chloroquinolin-2-amine
6-Substituted-3-bromoquinolin-2-amine
N-(3-Bromo-6-chloroquinolin-2-yl)amides
4-anilinoquinoline
GSK2126458
GNF-2
GSK854
THZ-P1-2
palbociclib
ceritinib
3,5-dichloro-4H-1,2,6-thiadiazin-4-one
5-amino-3-chloro-4H-1,2,6-thiadiazin-4-ones
3-bromo-6-chloroimidazo[1,2-b]pyridazine
6-bromo-4-iodoquinoline
6-bromoquinolin-4-ol
6-bromo-4-chloroquinoline

Design and Synthesis of Novel Quinoline-Based Scaffolds for Biological Evaluation

The strategic placement of two distinct halogen atoms (bromine at C3 and chlorine at C6) and an amino group at the C2 position makes this compound a highly adaptable chemical intermediate for constructing more complex molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, along with the nucleophilic character of the amino group, allows for selective and sequential chemical modifications. This enables the introduction of various functional groups and the assembly of novel molecular scaffolds designed for biological screening.

While this compound is recognized as a valuable building block, specific examples of its direct use in the synthesis of novel, biologically evaluated scaffolds are not extensively detailed in publicly available scientific literature. However, the synthetic utility of closely related dihalogenated quinolines is well-documented and illustrates the potential pathways for derivatizing this compound. For instance, the sequential and selective functionalization of compounds like 6-bromo-2-chloroquinoline (B23617) through methods such as the Buchwald-Hartwig amination has been successfully employed to create libraries of substituted quinolines. This approach allows for the controlled introduction of different amine-containing fragments, leading to the development of ligands targeting specific biological entities like the Tec Src Homology 3 (SH3) domain.

The general strategy involves leveraging the different reactivity of the halogens. The C2-Cl bond is typically more susceptible to nucleophilic aromatic substitution than the C6-Br bond. This allows for initial modification at the C2 position, followed by a subsequent reaction, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling), at the C6-bromo position. The 2-amino group can also be a site for further derivatization. This multi-faceted reactivity profile makes it an ideal starting material for generating a diverse range of compounds for biological evaluation against various diseases. The development of newthiadiazepino[7,6-b]quinolin-2-amines as potent antimicrobial agents showcases how the core quinoline amine structure can be elaborated into more complex heterocyclic systems with significant biological activity.

Potential Synthetic Transformations for this compound
Reaction TypeReactive SitePotential Reagents/ConditionsResulting StructurePurpose
Nucleophilic Aromatic SubstitutionC2-Position (replacing -NH2 after diazotization) or C6-PositionVarious nucleophiles (amines, alkoxides)Introduction of new functional groupsModify solubility and binding properties
Suzuki CouplingC3-Br or C6-ClAryl/heteroaryl boronic acids, Pd catalyst, baseC-C bond formation, linking to other aromatic systemsScaffold extension, exploring new binding pockets
Buchwald-Hartwig AminationC3-Br or C6-ClAmines, Pd catalyst, ligandFormation of C-N bondsIntroduce hydrogen bond donors/acceptors
Sonogashira CouplingC3-Br or C6-ClTerminal alkynes, Pd/Cu catalyst, baseFormation of C-C triple bondsIntroduce rigid linkers
Amide CouplingC2-NH2Carboxylic acids, coupling agents (e.g., HATU, EDCI)Formation of an amide linkageAppend new side chains, mimic peptide bonds

Investigation of Binding Motifs within Macromolecular Systems (e.g., RNA interactions)

The quinoline scaffold is not only a precursor for enzyme inhibitors or receptor ligands but is also increasingly being investigated for its ability to interact with nucleic acids, particularly RNA. The flat, aromatic nature of the quinoline ring allows it to intercalate between the base pairs of RNA duplexes or bind to grooves and other complex tertiary structures. The development of molecules that can selectively target RNA holds immense promise for treating diseases that are difficult to address with traditional protein-targeting drugs.

Research has demonstrated that conjugating quinoline moieties to peptides can create a class of molecules with high affinity for RNA. In these "helix-threading peptides" (HTPs), the quinoline portion acts as an intercalating domain that inserts into the RNA helix, while the attached peptide provides additional interactions and specificity. A key advantage of using quinoline in this context is its stability; unlike some other intercalating agents like acridine, quinoline-containing HTPs are resistant to degradation by cellular thiols, making them more robust for potential therapeutic applications.

Studies have successfully identified quinoline derivatives that bind to specific RNA structures, such as stem-loops with dangling ends. Through computational screening of large compound libraries followed by experimental validation with fluorescence and isothermal titration calorimetry (ITC), researchers have characterized the binding affinity and stoichiometry of these interactions. For example, a specific quinoline derivative was shown to bind cooperatively to four sites on a small RNA stem-loop, with dissociation constants in the micromolar range. Such studies are crucial for deciphering the rules of molecular recognition between small molecules and RNA, paving the way for the rational design of RNA-targeting therapeutics. The binding of these quinoline derivatives can induce conformational changes in the RNA and stabilize its structure, which can modulate its biological function.

Research Findings on Quinoline-RNA Interactions
Study FocusKey FindingMethodologySignificanceReference
Peptide-Quinoline ConjugatesA phenylquinoline-containing peptide was synthesized and shown to bind to an RNA target with a nanomolar affinity (KD = 208 nM).Solid-phase peptide synthesis, binding assays.Demonstrates that quinoline can be a high-affinity RNA-binding element within a larger molecular construct.
Helix-Threading Peptides (HTPs)Quinoline-based HTPs bind selectively to duplex RNA sites, are resistant to thiolytic degradation, and the N-terminus localizes to the minor groove.Synthesis, affinity cleavage experiments.Highlights the stability and specific binding mode of quinoline HTPs, making them excellent candidates for developing regulators of intracellular RNA.
Cooperative Binding to RNA Stem-LoopA specific quinoline derivative (QD2) binds cooperatively to four sites on an RNA stem-loop with micromolar dissociation constants.Computational docking, fluorescence, Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD).Reveals complex binding modes and demonstrates that quinoline binding can alter and stabilize RNA conformation.

Q & A

Q. What are the established synthetic routes for preparing 3-Bromo-6-chloroquinolin-2-amine, and what reagents are critical for regioselective halogenation?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. A common approach includes:

Bromination : Use of N-bromosuccinimide (NBS) in chloroform or DMF to introduce bromine at the 3-position .

Chlorination : Phosphorus oxychloride (POCl₃) or chlorine gas under controlled conditions to introduce chlorine at the 6-position .

Amination : Nucleophilic substitution or catalytic hydrogenation to introduce the amine group at the 2-position .

Q. Key reagents :

StepReagents/ConditionsPurpose
BrominationNBS, radical initiators (e.g., AIBN)Regioselective bromination
ChlorinationPOCl₃, AlCl₃ (Lewis acid)Electrophilic substitution
AminationNH₃/MeOH, Pd/C (hydrogenation)Amine group introduction

Q. What analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Analyze aromatic proton splitting patterns to confirm substituent positions (e.g., coupling constants for adjacent halogens) .
    • ¹³C NMR : Identify carbon environments (e.g., deshielded carbons near halogens) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₆BrClN₂: m/z 257.51) .
  • X-ray Crystallography : Use SHELXL or SHELXT for crystal structure refinement, especially to resolve halogen positions .

Q. How does the biological activity of this compound compare to its structural analogs?

The compound exhibits:

  • Antimicrobial activity : Higher efficacy than 4-Bromo-6-chloroquinolin-3-amine due to optimized halogen positioning, which enhances bacterial enzyme inhibition .
  • Anticancer potential : Superior DNA intercalation compared to 6-Chloroquinolin-4-amine, as bromine’s electron-withdrawing effect stabilizes ligand-DNA interactions .
AnalogKey Activity Difference
4-Bromo-6-chloroquinolin-3-amineLower DNA binding affinity
6-Chloroquinolin-4-amineReduced antimicrobial potency

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR shifts) and computational predictions for this compound?

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to confirm coupling patterns) .
  • Computational refinement : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What strategies optimize reaction yields during the chlorination step?

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-chlorination) .
  • Catalyst selection : Use AlCl₃ instead of FeCl₃ for higher regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

Q. Can computational docking studies predict the anticancer mechanism of this compound?

Yes. Molecular docking (e.g., AutoDock Vina) with DNA topoisomerase II (PDB: 1ZXM) reveals:

  • Binding affinity : -9.2 kcal/mol, suggesting strong intercalation.
  • Key interactions : Bromine forms hydrophobic contacts with Leu502, while the amine group hydrogen-bonds to Asp543 .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • Derivatization : Introduce sulfonate groups at the quinoline ring’s 8-position to enhance hydrophilicity .

Q. What synthetic challenges arise from the compound’s regioselectivity, and how are they mitigated?

  • Challenge : Competing halogenation at the 4- or 5-positions.
  • Solution :
    • Use directing groups (e.g., nitro) during bromination .
    • Employ microwave-assisted synthesis to accelerate desired pathways .

Q. How does storage temperature impact the compound’s stability?

  • Short-term : Store at 4°C in amber vials to prevent photodegradation.
  • Long-term : -20°C under argon atmosphere; stability >12 months (HPLC purity >95%) .

Q. What structural modifications enhance the compound’s therapeutic index?

  • Halogen substitution : Replace chlorine with fluorine to reduce toxicity while maintaining activity .
  • Amino group derivatization : Acetylation improves membrane permeability (logP increase from 2.1 to 3.4) .

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